molecular formula C8H14N2O4S B015809 S-Nitroso-N-propionyl-D,L-penicillamine CAS No. 225233-98-7

S-Nitroso-N-propionyl-D,L-penicillamine

Cat. No.: B015809
CAS No.: 225233-98-7
M. Wt: 234.28 g/mol
InChI Key: XRIWLEWQNCECEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Nitroso-N-propionyl-D,L-penicillamine typically involves the nitrosation of N-propionyl-D,L-penicillamine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid . The reaction conditions often include maintaining a low temperature to control the rate of nitrosation and prevent decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Nitroso-N-propionyl-D,L-penicillamine is unique due to its specific structure and the conditions under which it releases nitric oxide. Its stability and reactivity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIWLEWQNCECEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407877
Record name SNPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225233-98-7
Record name SNPP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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